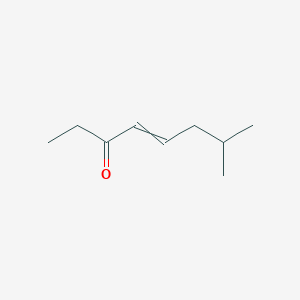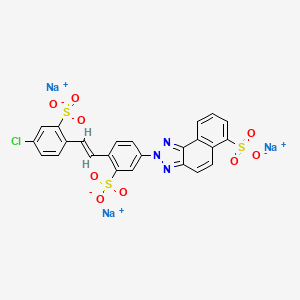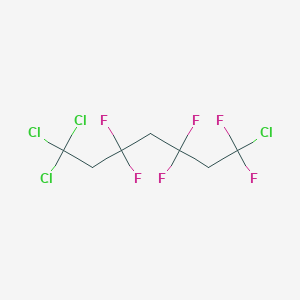
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms
Preparation Methods
The synthesis of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane typically involves halogenation reactions. One common method is the reaction of heptane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions may lead to the formation of partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or alkynes.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated compounds and their reactivity.
Biology: Researchers investigate its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane can be compared with other halogenated compounds, such as:
1,3,5,7-Tetrachloronaphthalene: Similar in having multiple chlorine atoms but differs in its aromatic structure.
Tetrachlorophthalic anhydride: Contains chlorine atoms and is used in different industrial applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A silicon-based compound with different chemical properties and applications.
Properties
CAS No. |
76140-28-8 |
|---|---|
Molecular Formula |
C7H6Cl4F6 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1,1,1,7-tetrachloro-3,3,5,5,7,7-hexafluoroheptane |
InChI |
InChI=1S/C7H6Cl4F6/c8-6(9,10)2-4(12,13)1-5(14,15)3-7(11,16)17/h1-3H2 |
InChI Key |
LQNVJVAEZFKBEF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(F)(F)Cl)(F)F)C(CC(Cl)(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



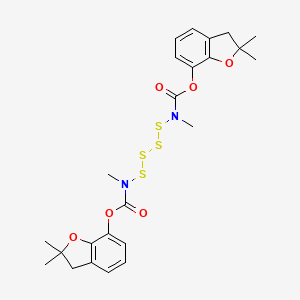
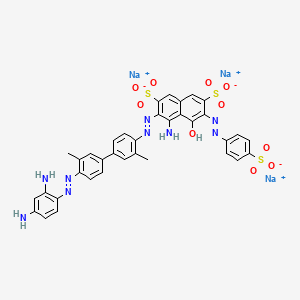

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
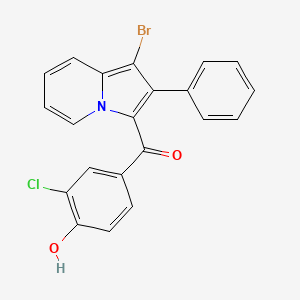
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
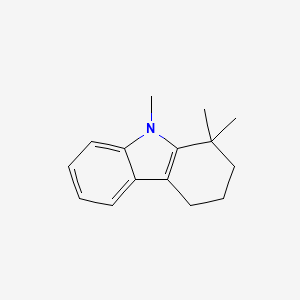
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
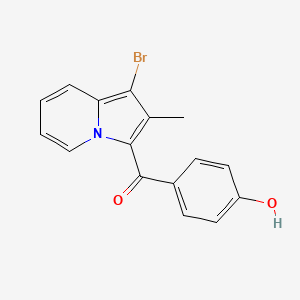
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
